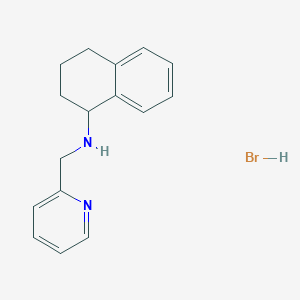
N-(2-pyridinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyridinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide typically involves the reaction of 2-pyridinemethanol with 1,2,3,4-tetrahydro-1-naphthalenamine in the presence of a hydrobromic acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow system can be set up using a stainless steel column packed with a suitable catalyst, and the reactants are passed through the column under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-pyridinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield N-oxides, while reduction can produce amines or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-(2-pyridinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of fine chemicals, polymers, and agrochemicals
Mecanismo De Acción
The mechanism of action of N-(2-pyridinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide involves its interaction with specific molecular targets and pathways within cells. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(2-pyridinylmethyl)-1,2,3,4-tetrahydro-1-naphthalenamine hydrobromide include other pyridine derivatives and naphthalenamine derivatives. Some examples are:
- 2-Bromo-N-(2-pyridinylmethyl)acetamide hydrobromide
- N-(2-Pyridinylmethyl)ethanamine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of the pyridine and naphthalenamine moieties, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C16H19BrN2 |
|---|---|
Peso molecular |
319.24 g/mol |
Nombre IUPAC |
N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrobromide |
InChI |
InChI=1S/C16H18N2.BrH/c1-2-9-15-13(6-1)7-5-10-16(15)18-12-14-8-3-4-11-17-14;/h1-4,6,8-9,11,16,18H,5,7,10,12H2;1H |
Clave InChI |
NIVQDBVYYOEPPP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=CC=CC=C2C1)NCC3=CC=CC=N3.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;platinum(2+)](/img/structure/B15132457.png)
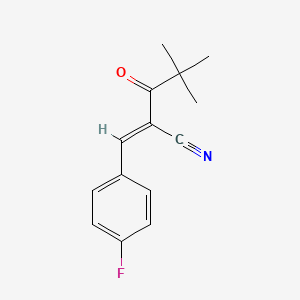
![6-(Propan-2-yloxy)-3,4-dihydrospiro[1,3-benzoxazine-2,4'-piperidine]-4-one hydrochloride](/img/structure/B15132467.png)
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,22R,25S,31S,34S,37S,40S,43S,46S,49S,52R,55S,58S,61S,64R,67S,70S,73S,79S,85R,92R)-55,58-bis(4-aminobutyl)-85-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-13-(2-amino-2-oxoethyl)-43-(3-amino-3-oxopropyl)-31-[(2S)-butan-2-yl]-25,34,49,61,67-pentakis(3-carbamimidamidopropyl)-40-(2-carboxyethyl)-10,73-bis[(1R)-1-hydroxyethyl]-46-(hydroxymethyl)-7,37,79-tris[(4-hydroxyphenyl)methyl]-4,70-dimethyl-3,6,9,12,15,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,84,90-octacosaoxo-87,88,94,95,98,99-hexathia-2,5,8,11,14,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74,77,80,83,91-octacosazatetracyclo[50.37.7.422,64.016,20]hectane-92-carbonyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15132470.png)
![[1,1'-Biphenyl]-2-sulfonamide, N-[(dimethylamino)methylene]-4'-formyl-](/img/structure/B15132483.png)
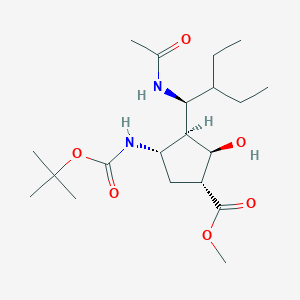
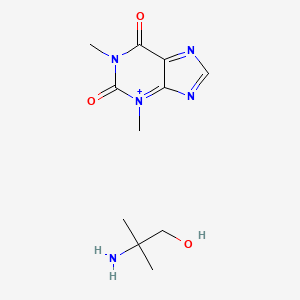
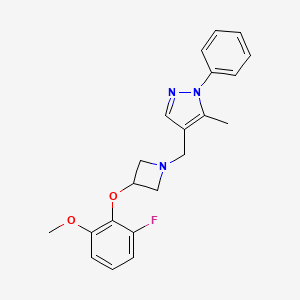
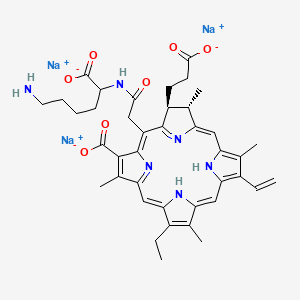
![6-((Benzo[d][1,3]dioxol-5-ylmethyl)(cyclohexyl)amino)pyrazine-2-carbonitrile](/img/structure/B15132527.png)
![3lambda-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide](/img/structure/B15132545.png)
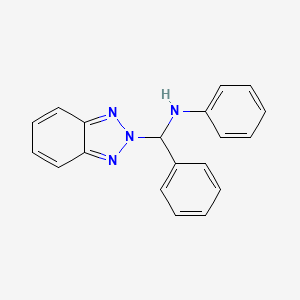
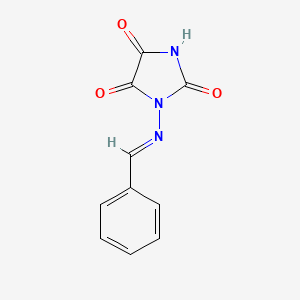
![(Z)-3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one](/img/structure/B15132554.png)
